4-(1,3-Benzothiazol-2-yl)butan-2-one
Description
4-(1,3-Benzothiazol-2-yl)butan-2-one is a ketone derivative featuring a benzothiazole moiety fused to a butan-2-one backbone. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring (a five-membered ring with nitrogen and sulfur atoms). This structural motif confers unique electronic and steric properties, making benzothiazole derivatives valuable in medicinal chemistry, materials science, and agrochemical research .
Properties
CAS No. |
63544-57-0 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)butan-2-one |
InChI |
InChI=1S/C11H11NOS/c1-8(13)6-7-11-12-9-4-2-3-5-10(9)14-11/h2-5H,6-7H2,1H3 |
InChI Key |
UWHDITZVVQPEAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)butan-2-one typically involves the condensation of 2-aminobenzenethiol with butanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the condensation and cyclization steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)butan-2-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to interact with DNA and proteins makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Replacing the benzothiazole ring with a thiazole (e.g., 4h) or benzothiophene (e.g., 4i) alters molecular weight and polarity, influencing purification conditions. Higher hexane content in eluents (e.g., 2:8 Et₂O-Hexane for 4i) suggests increased hydrophobicity compared to 4h .
- The sulfanyl group in this compound may enhance metal-binding capacity .
- Planarity and Conjugation : X-ray data for benzothiazole-containing pyrazolones (e.g., ) show near-coplanar fused rings (6.1° dihedral angle), enhancing conjugation and stability. Substituents like phenyl groups introduce steric hindrance (62.5° twist in ), affecting molecular packing .
Functional and Application Differences
A. Medicinal Chemistry :
- Benzothiazole derivatives (e.g., ) are explored as anticancer agents due to their ability to interact with biological targets like kinases or DNA. The thiazole ring’s sulfur atom may facilitate hydrogen bonding or hydrophobic interactions .
- In contrast, 4-(4-Hydroxyphenyl)butan-2-one () is regulated in fragrances, with IFRA standards limiting its concentration to 0.1–1.5% in cosmetics due to sensitization risks .
B. Material Science :
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